molecular formula C12H16N2O3S B2688892 (Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate CAS No. 393838-82-9

(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate

Cat. No.: B2688892
CAS No.: 393838-82-9
M. Wt: 268.33
InChI Key: DLNNMFIRZRJFFB-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H16N2O3S and its molecular weight is 268.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Synthesis Techniques

Studies have explored the reactivity of compounds similar in structure or functionality to "(Z)-ethyl 2-((cyclopropanecarbonyl)imino)-3,4-dimethyl-2,3-dihydrothiazole-5-carboxylate," aiming to develop new synthetic methodologies or improve existing ones. For instance, Alvarez-Ibarra et al. (1989) examined the reactivity of dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate with aromatic aldehydes and ketones, leading to the synthesis of various heterocyclic compounds through ring-opening isomerization and cyclocondensation reactions, which could be relevant to the synthesis or modification of the mentioned compound (Alvarez-Ibarra et al., 1989). Similar approaches could be applied to synthesize or modify the target compound, enhancing our understanding of its potential applications in organic synthesis.

Application in Polymerization and Material Science

Research has also extended into the utilization of similar compounds in polymer chemistry and material science. For example, Pang et al. (2003) reported on the oligomerization of ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate using horseradisch peroxidase as a catalyst, indicating potential applications of related compounds in the synthesis of novel polymeric materials (Pang et al., 2003). Such research suggests that compounds with similar reactive groups could be used in the development of new materials or as modifiers in polymer synthesis.

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-4-17-11(16)9-7(2)14(3)12(18-9)13-10(15)8-5-6-8/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNNMFIRZRJFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2CC2)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816620
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.